molecular formula C21H22O8 B13425913 Epimedonin I

Epimedonin I

Cat. No.: B13425913
M. Wt: 402.4 g/mol
InChI Key: HMAXHMGOPUQMEH-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epimedonin I is a prenylated phenolic compound isolated from plants of the Epimedium genus, a group of herbs known in Traditional Chinese Medicine for their diverse bioactive properties . As part of the Epimedonin series (Epimedonins A-L), it belongs to a class of specialized metabolites, specifically prenylated 2-phenoxychromones and flavonoids, which are characteristic of this plant family . These compounds are of significant interest in natural product research due to their complex structures and potential biological activities. Research into prenylated phenolics, a category that includes this compound, suggests these compounds possess a broad spectrum of pharmacological potential. Studies on related compounds have indicated possible bioactivities relevant to cancer research, with some Epimedonin analogs demonstrating cytotoxic effects against human cancer cell lines . Furthermore, prenylated compounds from Epimedium are under investigation for their roles in anti-inflammatory and antioxidant pathways, mechanisms that are also relevant to the study of aging and metabolic diseases . The presence of prenyl groups is often associated with enhanced biological activity and improved interaction with cellular membranes and proteins, making this compound a valuable chemical tool for probing these mechanisms . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to explore its potential as a novel chemical entity in pharmacological screening and as a standard in the phytochemical characterization of Epimedium species.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one

InChI

InChI=1S/C21H22O8/c1-21(2,26)17(25)8-13-16(27-3)9-14(23)19-15(24)10-18(29-20(13)19)28-12-6-4-11(22)5-7-12/h4-7,9-10,17,22-23,25-26H,8H2,1-3H3/t17-/m1/s1

InChI Key

HMAXHMGOPUQMEH-QGZVFWFLSA-N

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O

Canonical SMILES

CC(C)(C(CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O

Origin of Product

United States

Isolation, Purification, and Structural Elucidation in Academic Research

Methodologies for Extraction from Botanical Sources

The initial step in obtaining Epimedonin I is its extraction from plant tissues. The choice of extraction method is critical and depends on factors such as the nature of the plant material and the polarity of the target compound. nih.gov

Commonly employed methods for the extraction of flavonoids like this compound include:

Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. researchgate.net The solvent penetrates the plant cells, dissolving the desired compounds. Frequent agitation is often employed to enhance the extraction efficiency. researchgate.net

Soxhlet Extraction: Also known as hot continuous extraction, this method utilizes a specialized apparatus to continuously wash the plant material with a heated solvent. researchgate.nettnau.ac.in This technique is generally more efficient than maceration, requiring less solvent and time. nih.gov

Microwave-Assisted Extraction (MAE): This modern technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process. nih.gov The targeted heating can lead to higher yields and reduced extraction times. nih.gov

Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, facilitating the release of intracellular compounds.

The selection of the solvent is paramount for a successful extraction. Solvents are chosen based on their ability to dissolve this compound while minimizing the co-extraction of undesirable compounds. Common solvents used for flavonoid extraction include ethanol, methanol, and aqueous mixtures of these alcohols.

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature. researchgate.netSimple, requires minimal equipment.Time-consuming, may result in lower yields. researchgate.net
Soxhlet Extraction Continuous washing of plant material with a heated solvent. researchgate.nettnau.ac.inHigh extraction efficiency, less solvent consumption than maceration. nih.govPotential for thermal degradation of heat-sensitive compounds. nih.gov
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material. nih.govRapid extraction, reduced solvent usage, higher yields. nih.govRequires specialized equipment.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt plant cell walls.Increased extraction efficiency, can be performed at lower temperatures.Requires specialized equipment.

Chromatographic Techniques for this compound Purification

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is an essential set of techniques used to separate and purify this compound from this mixture. youtube.com The principle of chromatography involves the differential partitioning of components between a stationary phase and a mobile phase.

Several chromatographic techniques are employed in the purification of flavonoids:

Column Chromatography: This is a fundamental and widely used technique for the preparative-scale purification of natural products. youtube.com The crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica gel or polyamide. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the mixture travel at different rates, allowing for their separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. polypeptide.com It is a powerful tool for the final purification of this compound, yielding a highly pure compound. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. polypeptide.com

Gel-Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size. nih.gov The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel faster through the column, while smaller molecules that can penetrate the pores are eluted later. nih.gov

Chromatographic TechniqueStationary PhaseMobile PhaseSeparation Principle
Column Chromatography Solid adsorbent (e.g., silica gel, polyamide)Organic solvents or mixturesAdsorption and polarity
Reversed-Phase HPLC (RP-HPLC) Nonpolar (e.g., C18-bonded silica)Polar solvent mixture (e.g., water, acetonitrile)Hydrophobic interactions polypeptide.com
Gel-Filtration Chromatography Porous beadsAqueous bufferMolecular size nih.gov

Spectroscopic and Diffraction Approaches for Structural Determination

Once this compound has been purified, a variety of analytical techniques are used in concert to elucidate its chemical structure. These methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. mmu.ac.ukslideshare.net It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the structural elucidation of this compound, ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR spectroscopy reveals the number of different types of carbon atoms in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure. hyphadiscovery.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It provides the precise molecular weight of this compound, which is essential for determining its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecule. mabion.eu The resulting fragmentation pattern provides valuable information about the structure of the compound, including the sequence and attachment points of the sugar moieties in the glycoside. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that different chemical bonds absorb infrared radiation at characteristic frequencies. The resulting IR spectrum shows absorption bands that correspond to specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings, all of which are present in the structure of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique that can provide the precise three-dimensional structure of a molecule in its crystalline state. nih.govmdpi.com This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

For a complex molecule like this compound, with multiple stereocenters, X-ray crystallography is invaluable for determining the absolute stereochemistry and the preferred conformation of the molecule in the solid state. mdpi.com This provides an unambiguous and highly detailed picture of its atomic arrangement.

Biosynthetic Pathways and Mechanistic Research of Epimedonin I

Investigation of Flavonoid Biosynthesis within Epimedium Genus

The journey to Epimedonin I begins with the general flavonoid pathway, common to many plants. This pathway's starting materials are derived from the phenylpropanoid pathway. In Epimedium, the biosynthesis of flavonoids is initiated with precursors like L-tyrosine. rsc.org A series of enzymes then work in sequence to build the foundational structure of flavonoids.

Key enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI) are fundamental to this process. rsc.orgresearchgate.net CHS, for example, catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA molecules to form naringenin (B18129) chalcone. frontiersin.org This chalcone is then converted into naringenin, a critical intermediate that stands at a crossroads, leading to the synthesis of various classes of flavonoids. rsc.orgfrontiersin.org For this compound, the pathway proceeds through the flavonol branch, where dihydroflavonols are converted into flavonols like kaempferol (B1673270) by flavonol synthase (FLS). frontiersin.org

Interestingly, research on Epimedium wushanense suggests the possibility of two parallel pathways for naringenin biosynthesis, one starting from L-phenylalanine and leading to pinocembrin, which is then likely converted to naringenin. rsc.org

Enzymatic Components and Reaction Mechanisms in this compound Formation

The specific structure of this compound is the result of precise enzymatic modifications to the basic flavonol skeleton. Two key types of modifications are prenylation and glycosylation.

Prenylation: This step involves the attachment of a prenyl group (a five-carbon unit) to the flavonoid core, a hallmark of the major bioactive compounds in Epimedium. This reaction is catalyzed by prenyltransferases, which attach a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid structure. frontiersin.org

Glycosylation: Following prenylation, sugar molecules are added in a stepwise manner by enzymes called glycosyltransferases (GTs). tandfonline.com These enzymes are highly specific, transferring sugar moieties from activated donors to the flavonoid. The formation of this compound and its relatives involves the hydrolysis and addition of various sugar groups, including glucose, rhamnose, and xylose. nih.gov For instance, the conversion of Epimedin C to icariin (B1674258), a closely related compound, is achieved by the removal of a terminal rhamnose group by an α-L-rhamnosidase. nih.gov The synthesis of icariin from kaempferide (B1673269) has been demonstrated enzymatically using a combination of a prenyltransferase (SfFPT) and two glycosyltransferases (EpPF3RT and Ep7GT). tandfonline.com

Transcriptomic and Proteomic Analyses for Pathway Elucidation

Modern 'omics' technologies have revolutionized the study of biosynthetic pathways. Transcriptomics (the study of all RNA transcripts) and proteomics (the study of all proteins) have been pivotal in identifying the specific genes and enzymes involved in flavonoid production in Epimedium. frontiersin.org

By sequencing the transcriptomes of different Epimedium species and tissues, researchers have identified a multitude of genes encoding the enzymes of the flavonoid pathway. nih.govplos.org For example, a combined analysis of the transcriptome, proteome, and metabolome of Epimedium leaves identified 41,644 differentially expressed genes (DEGs), 9,745 differentially expressed proteins (DEPs), and numerous flavonoid metabolites. frontiersin.org This integrated approach allows scientists to correlate gene expression levels and protein abundance with the accumulation of specific flavonoids, thereby identifying key candidates for pathway engineering. frontiersin.org

These studies have successfully pinpointed genes for PAL, CHS, CHI, FLS, and various glycosyltransferases that are actively expressed during flavonoid synthesis. frontiersin.orgplos.org

Genetic Regulation of this compound Biosynthesis

The intricate process of this compound synthesis is tightly controlled at the genetic level. The expression of the biosynthetic genes is governed by a network of regulatory proteins known as transcription factors (TFs). frontiersin.org In plants, the regulation of the flavonoid pathway often involves a complex of TFs from the MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. plos.org

This regulatory complex, often called the MBW complex, binds to promoter regions of the structural genes, switching them on or off. plos.org In Epimedium sagittatum, researchers have isolated TFs, including a R2R3-MYB factor named EsMYBA1, that regulate the flavonoid pathway. frontiersin.orgplos.org The expression of these TFs can be influenced by various factors, including developmental stage and environmental signals like light intensity, leading to variations in flavonoid content. frontiersin.orgplos.org Analysis of Epimedium pseudowushanense identified 65 transcription factors, including MYB and bHLH family members, that are likely involved in the light-induced accumulation of flavonoids. plos.org

Metabolomic Profiling in Epimedium Species for this compound Production

Metabolomics, the large-scale study of small molecules or metabolites, provides a direct snapshot of the biochemical status of a plant. Using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), scientists can identify and quantify hundreds of metabolites in Epimedium tissues. frontiersin.orgmdpi.com

Metabolomic studies have revealed significant variations in the levels of flavonoids, including icariin and epimedins A, B, and C, among different Epimedium sagittatum plants from distinct geographical locations. nih.govfrontiersin.org This chemical diversity is often linked to differences in the expression of biosynthetic genes. nih.govfrontiersin.org By profiling metabolites in different cultivars and at various growth stages, researchers can identify key intermediates and end-products of the icariin synthesis pathway, such as Icariside II, Icaritin, and Kaempferol. frontiersin.org

Combining metabolomic data with transcriptomic and proteomic data creates a powerful integrated approach. frontiersin.org This allows for a comprehensive understanding of the flow through the biosynthetic pathway, identifying potential bottlenecks and key regulatory points. For instance, such analyses have identified dozens of differentially accumulated metabolites involved in flavonoid biosynthesis, providing a rich resource for understanding and potentially enhancing the production of valuable compounds like this compound. researchgate.netresearchgate.net

Synthetic Strategies and Structural Modification Research of Epimedonin I

Total Synthesis Approaches for Epimedonin I

The total synthesis of a complex natural product like this compound has not been specifically reported in detail. However, the synthesis of its core flavonoid structure can be envisioned through established methodologies for constructing the 2-phenylchromen-4-one (flavone) backbone. Key classical methods include the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, and the Kostanecki-Robinson reaction. nih.govbiomedres.uswikipedia.org Subsequent prenylation and glycosylation steps would be required to complete the synthesis of this compound.

Classical Flavone Synthesis Methods:

Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form a flavone. nih.govwikipedia.org For the synthesis of the this compound aglycone, a suitably substituted o-hydroxyacetophenone would be reacted with a substituted benzoic anhydride, followed by cyclization.

Baker-Venkataraman Rearrangement: This is a widely used, two-step process. It begins with the conversion of an o-hydroxyacetophenone to an o-acyloxyacetophenone. This intermediate then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone scaffold. alfa-chemistry.comwikipedia.orgresearchgate.net This method is valued for its reliability and high yields in constructing the core structure. core.ac.uk

Kostanecki-Robinson Reaction: This reaction synthesizes chromones or flavones by acylating o-hydroxyaryl ketones with aliphatic or aromatic acid anhydrides, respectively, followed by cyclization. wikipedia.orgslideshare.net

The primary challenge in the total synthesis of this compound lies not only in the construction of the flavonoid core but also in the precise and stereocontrolled introduction of the prenyl group and the complex glycosidic moiety at the correct positions.

Method Reactants Key Intermediate Product
Allan-Robinson Reaction o-hydroxyaryl ketone, Aromatic anhydride-Flavone/Isoflavone
Baker-Venkataraman Rearrangement 2-acetoxyacetophenone, Base1,3-diketoneFlavone
Kostanecki Acylation O-hydroxyaryl ketone, Aliphatic/Aromatic acid anhydride-Chromone/Flavone

This table summarizes classical methods applicable to the synthesis of the flavonoid core of this compound.

Semi-synthetic Derivatization Methods for this compound Analogs

Semi-synthesis, starting from a readily available natural product, is a practical approach to generate analogs for structure-activity relationship studies. For this compound, key derivatization strategies would target its peripheral functional groups, primarily the hydroxyl groups, the prenyl moiety, and the sugar residues.

Prenylation: The prenyl group is a crucial feature of this compound. The addition of hydrophobic prenyl groups to a flavonoid backbone can facilitate attachment to cell membranes and potentially enhance biological activity. wikipedia.orgtandfonline.com Laboratory synthesis of prenylated flavonoids involves the introduction of a C5 isoprene (dimethylallyl) unit onto the aromatic ring, a reaction catalyzed by prenyltransferases in nature. oup.commdpi.com Chemical prenylation can be challenging due to issues with regioselectivity, but various methods have been developed to control the position of substitution.

Glycosylation: Flavonoid glycosides are common in nature, and the sugar moiety significantly impacts their solubility and bioavailability. nih.gov Semi-synthetic glycosylation involves attaching a sugar unit to a flavonoid aglycone. This can be achieved through chemical methods, such as the Koenigs-Knorr reaction, which often require protecting group strategies to ensure regioselectivity at the desired hydroxyl group. mdpi.com The 7-hydroxyl group on the flavonoid A-ring is often a target for glycosylation due to its higher acidity compared to other hydroxyls. acs.org

Acylation: Acylation of the sugar hydroxyls or the phenolic groups of the flavonoid core is another common derivatization technique. Adding acyl groups can modify the lipophilicity of the molecule, which may influence its membrane permeability and biological activity. mdpi.com

Development of Novel Chemical Synthesis Methodologies for Flavonoids

Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, reducing step counts, and improving stereoselectivity. Several novel strategies have been applied to the synthesis of flavonoids.

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields in flavonoid synthesis, including in reactions like the Baker-Venkataraman rearrangement. core.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura coupling have been implemented for the formation of the flavonoid skeleton. These reactions involve the cross-coupling of an organohalide with a boronic acid or ester in the presence of a palladium catalyst. nih.gov

Organocatalysis: Asymmetric organocatalysis has been used to produce enantiomerically pure flavonoids. For instance, chiral thiourea compounds can catalyze the intramolecular conjugate addition of chalcones to form flavanones with high enantiomeric excess. nih.gov

These modern approaches offer powerful tools that could be applied to construct the complex architecture of this compound and its derivatives with greater control and efficiency than traditional methods.

Chemo-enzymatic Synthesis Strategies for this compound and Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical reactions and biological catalysis to construct complex molecules. Enzymes offer unparalleled regio- and stereoselectivity under mild reaction conditions, which is particularly advantageous for modifying intricate structures like this compound. nih.gov

Enzymatic Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds. They can be used to attach sugar moieties to flavonoid aglycones with high specificity, avoiding the need for complex protecting group chemistry often required in chemical glycosylation. nih.gov Mutant glycosidases, known as glycosynthases, can also be employed to synthesize flavonoid glycosides. nih.gov

Enzymatic Acylation and Deacylation: Lipases are versatile enzymes that can catalyze acylation reactions in non-aqueous solvents. For instance, the lipase from Candida antarctica has been used for the regioselective acylation of flavonoid glycosides. acs.orgnih.gov This allows for the precise modification of hydroxyl groups on the sugar portion of the molecule. This approach has been successfully used in a two-step protocol for the malonylation of flavonoid glycosides. nih.gov Similarly, selective deacylation can be achieved enzymatically. acs.org

The integration of enzymatic steps into a synthetic route towards this compound or its derivatives could streamline the process, particularly for the challenging glycosylation and derivatization steps, leading to higher yields and purity of the final products. glycoforum.gr.jp

Enzyme Class Reaction Catalyzed Application in Flavonoid Synthesis Advantage
Lipases Acylation / DeacylationRegioselective addition or removal of acyl groups on sugar moieties.High regioselectivity, mild conditions. mdpi.comacs.org
Glycosyltransferases GlycosylationAttachment of sugar units to the flavonoid core.High regio- and stereoselectivity. nih.gov
Glycosidases (mutant) Glycosylation (Glycosynthase)Synthesis of glycosidic bonds.Avoids complex protecting group chemistry. nih.gov

This table outlines key enzyme classes and their applications in the chemo-enzymatic synthesis of flavonoid derivatives like this compound.

Biological Activity Investigations: Preclinical and in Vitro Cellular Studies

Cellular Assays for Anti-inflammatory Activities

Research into the anti-inflammatory properties of Epimedonin I has been undertaken using various cellular assay models. These studies have primarily focused on the compound's ability to modulate key inflammatory pathways and the production of inflammatory mediators. A study on a related icariin (B1674258) derivative, 3,5,7-Trihydroxy-4′-methoxy-8-(3-hydroxy-3-methylbutyl)-flavone (ICT), in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages demonstrated significant inhibitory effects on the production of nitric oxide (NO) and prostaglandin E2 (PGE2). tandfonline.comnih.gov The study indicated that ICT's anti-inflammatory action is mediated, at least in part, by the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. nih.gov Furthermore, this icariin derivative was shown to decrease the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the same cell line. tandfonline.comnih.gov

Table 1: Effect of an Icariin Derivative (ICT) on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

Mediator Effect of ICT (1–100 µg/mL) Mechanism of Action
Nitric Oxide (NO) Significant Inhibition Downregulation of iNOS expression
Prostaglandin E2 (PGE2) Significant Inhibition Downregulation of COX-2 expression
TNF-α Significant Inhibition Not specified

In Vitro Studies on Anti-proliferative and Cytotoxic Effects

The anti-proliferative and cytotoxic effects of icariin and its derivatives, the class of compounds to which this compound belongs, have been evaluated in various cancer cell lines. Studies have shown that these compounds can inhibit the growth of a wide range of cancer cells. frontiersin.org The mechanisms underlying these effects include the induction of apoptosis and the modulation of the cell cycle. frontiersin.org For instance, icariin has been reported to induce cell cycle arrest at different phases in various cancer cell types, thereby exerting an anti-proliferative effect. frontiersin.org

Table 2: Anti-proliferative Effects of Icariin and Its Derivatives on Various Cancer Cell Lines

Compound Cancer Cell Line Observed Effects
Icariin Gallbladder carcinoma, Colorectal cancer Cell cycle arrest at G0/G1 and G2/M phases
Icaritin Human prostate carcinoma G1 cell cycle arrest
Icariside II Not specified Anti-leukemic effects in vitro

Research on Neurobiological Modulations in Cellular Models

While direct studies on this compound are limited, research on the broader family of Epimedium-derived flavonoids, such as icariin, has indicated potential neuroprotective effects. These compounds are known to possess therapeutic capabilities for neuroprotection. frontiersin.org For example, genistein, another flavonoid, has demonstrated neuroprotective effects in human SH-SY5Y cells, a common model for neurodegenerative disease research, by reducing oxidative stress and cell apoptosis. nih.gov Similarly, diosmin has shown neuroprotective effects against rotenone-induced neurotoxicity in SH-SY5Y cells. bbrc.in

Investigations into Osteogenic and Bone Homeostasis Regulatory Activities

The potential of icariin and its derivatives to influence osteogenic activity and bone homeostasis has been a subject of scientific inquiry. Research has shown that these compounds possess osteoprotective effects. frontiersin.org For instance, icariside II has been reported to promote the differentiation of bone marrow stromal cells into osteoblasts and enhance osteoblast activity in in vivo models. nih.gov Furthermore, icariin has been found to accelerate fracture healing by activating specific signaling pathways, such as the BMP-2/Smad5/Runx2 pathway, which is crucial for bone formation. nih.gov In vitro studies using the MC3T3-E1 pre-osteoblastic cell line are commonly employed to assess osteogenic potential, often by measuring markers like alkaline phosphatase (ALP) activity. nih.govnih.govresearchgate.netresearchgate.net

Antioxidant Capacity Assessments in Biological Systems

The antioxidant properties of flavonoids are well-documented, and compounds derived from Epimedium, including icariin, have been shown to possess antioxidant effects. frontiersin.org The antioxidant capacity of natural compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the ability of a compound to scavenge the stable free radical DPPH is measured, with a lower IC50 value (the concentration required to scavenge 50% of the radicals) indicating higher antioxidant activity. nih.gov

Table 3: Antioxidant Activity of a Plant Extract (Anogeissus leiocarpus) as an Example of DPPH Assay Application

Substance IC50 (µg/mL)
Ethanol Extract of Anogeissus leiocarpus 104.74
Butylated hydroxyanisole (BHA) 112.05
Butylated hydroxytoluene (BHT) 202.35

Immunomodulatory Effects in Preclinical Cell Lines

Icariin and its derivatives have demonstrated immunomodulatory effects in various preclinical studies. frontiersin.org These compounds can influence the immune system by enhancing the body's immune response to cancer cells through the modulation of immune cell function. frontiersin.org For example, icariin has been shown to promote the proliferation and function of immune cells and regulate inflammation. frontiersin.org Additionally, icariside II has been found to promote immune cells to kill rapidly growing cancer cells in in vitro experiments. nih.gov The immunomodulatory actions of such compounds are often studied by observing their effects on T-lymphocyte proliferation and cytokine production.

Mechanism of Action Research at Molecular and Subcellular Levels

Elucidation of Cellular Signaling Pathway Modulation

Research into the molecular activities of flavonoids from Epimedium plants has pointed towards their ability to modulate critical cellular signaling pathways involved in inflammation, cell survival, and proliferation.

Interplay with Mitogen-Activated Protein Kinase (MAPK) Cascades

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. nih.gov The MAPK family includes several key cascades, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.gov

A study on the related compound, Epimedin C, demonstrated its ability to modulate MAPK activation in a murine asthma model. Specifically, Epimedin C was found to decrease the phosphorylation of ERK1/2 and p38 MAPK, which are key kinases in their respective MAPK cascades. nih.gov This suggests that compounds from this family may possess the ability to interfere with MAPK signaling, which could have implications for inflammatory responses. However, without specific studies on Epimedonin I, its effect on these cascades remains unknown.

Regulation of Phosphoinositide 3-Kinase (PI3K)/Akt Signaling

The PI3K/Akt signaling pathway is a vital intracellular pathway that governs cell survival, growth, and proliferation. wikipedia.orgnih.gov Dysregulation of this pathway is frequently observed in various diseases, including cancer. wikipedia.orgnih.gov

While no data exists for this compound, a study utilizing an extract of Epimedii Folium, which contains a mixture of flavonoids including icariin (B1674258) and various epimedins, suggested that the extract plays a role in modulating the PI3K-Akt signaling pathway. This indicates that compounds within this plant genus may have the potential to influence this critical cell survival pathway. The precise nature and potency of this compound's interaction with the PI3K/Akt pathway would require dedicated investigation.

Modulation of Nuclear Factor-kappa B (NF-κB) Pathways

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. mdpi.com The activation of NF-κB is a key step in the inflammatory cascade.

Research on Epimedin C has provided evidence for its ability to modulate the noncanonical NF-κB pathway. The study showed that Epimedin C could decrease the protein levels of p52 and RelB, which are key components of the noncanonical NF-κB pathway. nih.gov This finding suggests that certain Epimedium flavonoids can exert anti-inflammatory effects by interfering with NF-κB signaling. Whether this compound shares this capability is yet to be determined.

Influence on Small GTPases (e.g., Rac1, Arf6) and Vacuolation Processes

Small GTPases, such as Rac1 and Arf6, are molecular switches that regulate a diverse range of cellular processes, including cytoskeletal dynamics, membrane trafficking, and cell signaling. nih.gov Vacuolation is a cellular process that can be indicative of certain types of cell stress or death. nih.gov

There is currently no scientific literature available that investigates the effects of this compound or any closely related Epimedium flavonoids on small GTPases like Rac1 and Arf6, or on cellular vacuolation processes.

Identification and Characterization of Molecular Targets

The identification of direct molecular targets is fundamental to understanding the mechanism of action of any bioactive compound.

Receptor Binding and Activation/Inhibition Studies

Receptor binding assays are essential for determining the affinity and specificity with which a compound interacts with a particular receptor, and subsequent functional assays can elucidate whether this interaction leads to activation or inhibition of the receptor's signaling activity. nih.govresearchgate.netnih.gov

As of the current date, no studies have been published that report on the receptor binding profile of this compound. The specific molecular targets of this compound, and its affinity for any such targets, remain an open area for future research.

SPHK1 and Tyrosinase

Sphingosine Kinase 1 (SPHK1): This lipid kinase plays a pivotal role in cell survival, proliferation, and inflammation. Dysregulation of SPHK1 activity is implicated in various diseases, including cancer. A study on prenylated flavonoids from Epimedium sagittatum led to the isolation of several compounds, named epimesatines A-I. nih.gov In this research, epimesatines A and I demonstrated significant inhibitory effects on the expression of SPHK1 in A549 human non-small cell lung cancer cells. nih.gov Further investigation into other flavonoids from the same plant, epimesatines P-S, also revealed that some of these compounds significantly inhibited the expression of SPHK1 in MCF-7 human breast cancer cells. nih.gov These findings suggest that flavonoids from the Epimedium genus possess the capability to modulate SPHK1 activity, hinting at a potential similar mechanism for this compound.

Transcriptional and Translational Regulation of Gene Expression

The expression of genetic information is a tightly controlled process, involving both the transcription of DNA into messenger RNA (mRNA) and the subsequent translation of mRNA into protein. The ability of natural compounds to influence these fundamental processes is an area of intense research. While direct evidence detailing the effects of this compound on transcriptional and translational regulation is not yet available, studies on flavonoids from the Epimedium genus and flavonoids in general indicate a capacity to modulate gene expression at these levels.

Research has shown that prenylated flavonoid glycosides isolated from the aerial parts of Epimedium koreanum can significantly inhibit the mRNA expression of PCSK9 in HepG2 cells. mdpi.com This indicates that flavonoids from this genus can exert regulatory effects at the transcriptional level. The mechanisms by which flavonoids influence gene expression are multifaceted and can involve the modulation of transcription factor activity, epigenetic modifications, and the regulation of signaling pathways that culminate in altered gene transcription. Given that this compound is a flavonoid glycoside, it is plausible that it could also participate in the regulation of gene expression through similar mechanisms, although specific target genes and pathways remain to be elucidated.

Induction of Specific Programmed Cell Death Mechanisms

Programmed cell death is a crucial physiological process for tissue homeostasis and the elimination of damaged or unwanted cells. Beyond the well-known mechanism of apoptosis, other forms of programmed cell death have been identified, offering alternative therapeutic avenues for diseases like cancer. One such mechanism is methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govmdpi.complos.org

A significant breakthrough in understanding the potential of Epimedium flavonoids to induce alternative cell death pathways comes from the study of Epimedokoreanin C , a prenylated flavonoid isolated from Epimedium koreanum. nih.gove-century.us Research has demonstrated that Epimedokoreanin C induces a form of cell death in human lung cancer cells (NCI-H292 and A549) that exhibits the distinct characteristics of methuosis. nih.gov This process is marked by extensive cytoplasmic vacuolation, originating from macropinocytosis, without the typical hallmarks of apoptosis. nih.gov

The molecular mechanism underlying Epimedokoreanin C-induced methuosis has been partially elucidated and involves the inverse regulation of two key small GTPases: Rac1 and Arf6 . nih.gov Inhibition of Rac1 activation was shown to prevent the accumulation of vacuoles, indicating its critical role in this cell death pathway. nih.govresearchgate.netresearchgate.net This discovery is particularly relevant as it suggests that flavonoids from the Epimedium genus, potentially including this compound, could trigger this unique form of programmed cell death, offering a novel strategy for targeting cancer cells, especially those resistant to apoptosis. nih.govresearchgate.net

Structure Activity Relationship Sar and Computational Studies of Epimedonin I

Qualitative Structure-Activity Relationship Analysis of Epimedonin I Derivatives

Qualitative SAR analysis involves examining how modifications to the chemical structure of this compound affect its biological activity without assigning specific numerical values. Research has shown that even minor alterations to the flavonoid skeleton can lead to significant changes in efficacy and target selectivity.

Key observations from SAR studies on flavonoids related to this compound include:

Substitution Patterns: The position and nature of substituents on the aromatic rings (A and B rings) of the flavonoid core play a critical role in determining the type and potency of biological activity. researchgate.net

Hydroxylation: The presence and location of hydroxyl (-OH) groups are often crucial for antioxidant and enzyme-inhibitory activities.

Glycosylation: The attachment of sugar moieties, and the type and position of these sugars, can influence the solubility, bioavailability, and ultimately the biological activity of the parent flavonoid.

Systematic modifications of the this compound structure and its derivatives help in identifying the key molecular features that are essential for their therapeutic actions. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.org This computational technique is instrumental in predicting the activity of novel, untested compounds, thereby streamlining the drug discovery process. neovarsity.orgnih.gov

For flavonoid compounds like this compound, QSAR models are developed by:

Generating Descriptors: Molecular descriptors that quantify various physicochemical properties such as lipophilicity, electronic effects, and steric parameters are calculated for a set of this compound derivatives with known activities. ljmu.ac.ukresearchgate.net

Model Building: Statistical methods are employed to create a mathematical equation that relates these descriptors to the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

QSAR studies can provide valuable insights into which structural features are most influential for a particular biological effect, guiding the design of new derivatives with enhanced potency. neovarsity.org

Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the interactions between small molecules like this compound and their biological targets at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor. mdpi.comrasayanjournal.co.in This technique is widely used to understand the binding mode of flavonoid compounds and to screen virtual libraries for potential new inhibitors. mdpi.com

In the context of this compound, molecular docking studies can:

Identify the key amino acid residues in the active site of a target protein that interact with the ligand. mdpi.com

Predict the binding affinity and score of different this compound derivatives, helping to prioritize compounds for synthesis and biological testing. dlshsi.edu.phscholarsresearchlibrary.com

Elucidate the structural basis for the observed SAR, explaining why certain modifications enhance or diminish activity. mdpi.com

The results of molecular docking are often visualized to provide a 3D representation of the ligand-receptor complex, offering a deeper understanding of the molecular interactions. rasayanjournal.co.in

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-receptor complex over time. nih.govmdpi.comnih.gov By simulating the movements of atoms, MD can reveal how a ligand like this compound adapts its shape to fit into the binding site and how stable the resulting complex is. nih.gov

Key applications of MD simulations in the study of this compound include:

Assessing the stability of the binding pose predicted by molecular docking. youtube.com

Investigating the role of water molecules in mediating ligand-receptor interactions.

Understanding the conformational changes in the target protein upon ligand binding.

MD simulations complement molecular docking by providing a more realistic and dynamic picture of the binding event, which is crucial for understanding the mechanism of action. mdpi.com

Influence of Specific Structural Moieties on Biological Activity (e.g., Prenyl Moiety)

The presence of a prenyl group (a five-carbon isoprenoid unit) is a characteristic feature of many bioactive flavonoids, including some found in Epimedium species. mdpi.com This lipophilic moiety can significantly enhance the biological properties of the flavonoid scaffold. mdpi.commdpi.com

Studies have demonstrated that the prenyl group can:

Increase Lipophilicity: This can improve the compound's ability to cross cell membranes, potentially leading to better bioavailability and cellular uptake. mdpi.com

Enhance Binding Affinity: The prenyl group can form favorable hydrophobic interactions with the target protein, contributing to a stronger binding affinity.

Modulate Selectivity: The position and orientation of the prenyl group can influence the selectivity of the compound for different biological targets. mdpi.com

For instance, research on prenylated flavonoids has shown that the presence and position of the prenyl group are critical for their antimicrobial and enzyme-inhibitory activities. mdpi.comresearchgate.net A study on prenylflavonoids from Epimedium indicated that the presence of two prenyl groups was essential for potent inhibitory activity against advanced glycation end-products. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. fiveable.meresearchgate.netnih.gov A pharmacophore model can be used as a template to search for new compounds with similar activity or to guide the optimization of existing leads. fiveable.meresearchgate.net

For this compound and its analogs, pharmacophore modeling can be used to:

Define the key structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) responsible for its bioactivity. slideshare.net

Screen large chemical databases to identify novel scaffolds that match the pharmacophore model. dergipark.org.tr

Guide the modification of the this compound structure to improve its potency, selectivity, and pharmacokinetic properties. fiveable.meresearchgate.net

Pharmacophore-based approaches, in conjunction with SAR and computational studies, provide a rational framework for the lead optimization of this compound, paving the way for the development of new and improved therapeutic agents. fiveable.medergipark.org.tr

Analytical Methodologies for Epimedonin I in Biological Research

Chromatographic Techniques for Quantitative Analysis in Biological Samples

Chromatographic methods are fundamental for separating Epimedonin I from complex biological samples and enabling its accurate quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and commonly employed techniques. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation, identification, and quantification of various compounds, including flavonoid glycosides like this compound. creative-proteomics.comfabad.org.trnih.gov The method's principle lies in the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. fabad.org.tr For the analysis of this compound and related compounds, reversed-phase HPLC is typically utilized, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. researchgate.netpensoft.net

A UV-Vis detector is commonly paired with HPLC for quantification, with the detection wavelength for flavonoids from Epimedium species often set around 270 nm. researchgate.netsmmu.edu.cn The selection of this wavelength is based on the characteristic absorption spectra of these compounds. pensoft.net Method validation for HPLC analysis in biological samples typically includes assessing linearity, precision, accuracy, recovery, and stability to ensure reliable and reproducible results. researchgate.net

Below is a table summarizing typical HPLC conditions for the analysis of flavonoids from Epimedium, which can be adapted for this compound.

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 4.6 mm × 250 mm, 5 µm) smmu.edu.cn
Mobile Phase Gradient elution with Acetonitrile (B52724) and water (often containing 0.1% formic or acetic acid) researchgate.netsmmu.edu.cn
Flow Rate 0.6 - 1.0 mL/min researchgate.netsmmu.edu.cn
Detection UV at 270 nm researchgate.netsmmu.edu.cn
Column Temperature 25-30 °C researchgate.netsmmu.edu.cn
Injection Volume 5-10 µL researchgate.netsmmu.edu.cn

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For enhanced sensitivity and selectivity, especially at low concentrations found in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govelte.hu This technique couples the separation power of LC with the mass analysis capability of MS. frontiersin.org LC-MS/MS is particularly valuable for pharmacokinetic studies where precise measurement of drug and metabolite concentrations over time is required. nih.govfrontiersin.org

In LC-MS/MS analysis of flavonoid glycosides, an electrospray ionization (ESI) source is commonly used, often in the negative ion mode. nih.gov Quantification is typically performed using selected reaction monitoring (SRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.net The method's validation includes parameters like linearity, lower limit of quantification (LLOQ), precision, accuracy, matrix effect, and recovery. nih.govresolian.com

The following table outlines typical LC-MS/MS parameters for the analysis of epimedins, which would be suitable for this compound.

ParameterTypical Conditions
LC Column C18 (e.g., CORTECS® C18, 4.6 mm × 150 mm, 2.7 µm) nih.gov
Mobile Phase Gradient of acetonitrile and 0.1% formic acid in water nih.gov
Flow Rate 0.3 mL/min nih.gov
Ionization Source Electrospray Ionization (ESI) in negative mode nih.gov
Detection Mode Selected Reaction Monitoring (SRM) researchgate.net
Internal Standard A structurally similar compound not present in the sample (e.g., genistein) nih.gov

Spectroscopic Methods for Concentration Determination

Spectroscopic techniques offer alternative or complementary methods for the quantification of this compound, primarily based on its interaction with electromagnetic radiation.

UV-Vis Spectrophotometry for Absorbance-Based Quantification

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective technique for determining the concentration of analytes that absorb light in the UV-Vis region. nih.govmsu.edu The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. msu.edu

Flavonoids, including this compound, exhibit characteristic absorption spectra in the UV-Vis range due to their aromatic ring structures. Typically, flavonoids show two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm). nih.gov For quantitative analysis of Epimedium flavonoids, a wavelength of around 270 nm is often used. pensoft.net While UV-Vis spectrophotometry is simple and rapid, its application to complex biological samples can be limited by interference from other absorbing compounds present in the matrix. researchgate.net Therefore, it is often used for purified samples or in conjunction with a separation technique like HPLC.

Fluorescence Spectrometry for Emission-Based Detection

Fluorescence spectrometry is a highly sensitive technique that measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. creative-proteomics.comunipi.it Many flavonoids are naturally fluorescent, and their fluorescence properties can be exploited for quantitative analysis. mdpi.com The intensity of the emitted fluorescence is proportional to the concentration of the fluorophore. nih.gov

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is a critical step in the analysis of this compound from biological matrices such as plasma, serum, or urine. The primary goals are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. nih.govmdpi.com

Commonly used extraction techniques for flavonoids from biological fluids include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). frontiersin.orgchromatographyonline.comnih.gov

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. frontiersin.orgnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. This method is widely used for its convenience in high-throughput settings. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. chromatographyonline.com For flavonoids, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often used. chromatographyonline.com This technique can provide cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to selectively adsorb the analyte from the sample matrix. nih.gov Interfering components are washed away, and the analyte is then eluted with a suitable solvent. SPE can yield very clean extracts and allows for significant pre-concentration of the analyte.

The choice of extraction method depends on the required sensitivity, the complexity of the biological matrix, and the throughput needed for the study.

The following table summarizes a typical protein precipitation protocol for the extraction of flavonoids from plasma.

StepProcedure
1. Sample Aliquoting Take a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube. frontiersin.org
2. Addition of Precipitating Agent Add a precipitating solvent, such as acetonitrile (e.g., 500 µL), often containing an internal standard. frontiersin.org
3. Vortexing Vortex the mixture vigorously (e.g., for 3 minutes) to ensure thorough mixing and protein precipitation. frontiersin.org
4. Centrifugation Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins. frontiersin.org
5. Supernatant Collection Carefully transfer the supernatant to a clean tube. frontiersin.org
6. Evaporation and Reconstitution The supernatant may be evaporated to dryness under a stream of nitrogen and the residue reconstituted in the mobile phase for LC-MS/MS analysis. frontiersin.org

Validation Parameters for Bioanalytical Methods in Research Contexts

Bioanalytical method validation establishes that the performance characteristics of the method are suitable and reliable for the intended analytical applications. ijprajournal.com Key validation parameters include accuracy, precision, specificity, selectivity, limits of detection and quantification, reproducibility, robustness, and stability. rfppl.co.inajpsonline.com

Accuracy and Precision Assessments

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. rrml.roajpsonline.com

For bioanalytical methods, accuracy is often expressed as the percentage of relative error (%RE), and precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). youtube.com Regulatory guidelines generally recommend that the mean value should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should be within ±20%. rrml.royoutube.com Similarly, the precision (%RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. youtube.com

In the context of flavonoid analysis, such as for this compound, LC-MS/MS methods have demonstrated high accuracy and precision. For instance, a validated method for hesperidin (B1673128) and naringenin (B18129) in rat plasma showed a precision of less than 8% and a recovery of over 90%. mdpi.com Another study on six flavonoids in rat plasma reported acceptable accuracy and precision within the required criteria. nih.gov

Table 1: Representative Accuracy and Precision Data for Flavonoid Analysis

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Hesperidin2.5, 7.5, 12.5< 8< 8> 90 (as recovery) mdpi.com
Naringenin2.5, 7.5, 12.5< 8< 8> 90 (as recovery) mdpi.com
Lenvatinib0.2-1000< 15< 15Within ±15% nih.gov
Telmisartan0.1-500< 15< 15Within ±15% nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Specificity and Selectivity Determination

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity refers to the ability of the method to distinguish and quantify the analyte from other substances in the sample. scioninstruments.com

In LC-MS/MS methods, selectivity is often achieved through a combination of chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM). mdpi.comresearchgate.net This technique monitors specific precursor-to-product ion transitions for the analyte and internal standard, minimizing interference from other compounds. mdpi.com To assess selectivity, blank biological samples from multiple sources are analyzed to ensure that no significant interfering peaks are present at the retention time of the analyte. bebac.at The response of any interfering peak should be less than 20% of the LLOQ for the analyte and 5% for the internal standard. bebac.at

Limits of Detection and Quantification

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.de The limit of quantification (LOQ), specifically the lower limit of quantification (LLOQ), is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. loesungsfabrik.de

The LLOQ is a critical parameter for pharmacokinetic studies, as it determines the lowest concentration of the drug that can be reliably measured in biological samples. frontiersin.org The LLOQ is typically established by analyzing samples with known low concentrations of the analyte and is defined as the concentration that meets the acceptance criteria for accuracy (within ±20% of the nominal value) and precision (RSD ≤ 20%). rrml.ro The signal-to-noise ratio is also a common method for estimating LOD and LOQ, with ratios of 3:1 and 10:1 being generally accepted for LOD and LOQ, respectively. chromatographyonline.com

Table 2: Examples of LLOQ for Flavonoids and Other Compounds in Plasma

AnalyteLLOQ (ng/mL)Analytical MethodReference
Safinamide1.0UPLC-MS/MS frontiersin.org
Gallic acidNot specifiedUPLC-ESI-MS/MS mdpi.com
QuercitrinNot specifiedUPLC-ESI-MS/MS mdpi.com
Quercetin (B1663063)Not specifiedUPLC-ESI-MS/MS mdpi.com
D-pinitol5UPLC-MS/MS nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Reproducibility and Robustness Evaluations

Reproducibility refers to the precision of the assay under different conditions, such as in different laboratories or with different analysts, instruments, or on different days. rrml.rofyonibio.com It provides an indication of the method's transferability.

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. fyonibio.comnih.gov For LC-MS/MS methods, robustness can be evaluated by introducing minor changes to chromatographic conditions (e.g., column temperature, mobile phase composition) and assessing the impact on the results. fyonibio.com The successful validation and subsequent incurred sample reproducibility give the bioanalyst confidence in the assay's suitability. nih.gov

Stability Studies of this compound in Biological Research Samples

The stability of an analyte in a biological matrix under various storage and processing conditions is a critical aspect of bioanalytical method validation. anapharmbioanalytics.com Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. bioanalysisforum.jp

These studies typically evaluate:

Freeze-thaw stability: The stability of the analyte after repeated freezing and thawing cycles.

Short-term stability: The stability of the analyte at room temperature for a period that reflects the sample handling and processing time.

Long-term stability: The stability of the analyte under frozen storage conditions (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples. nih.gov

Stock solution stability: The stability of the analyte in its stock and working solutions under specified storage conditions. europa.eu

Post-preparative stability: The stability of the analyte in the processed samples ready for injection into the analytical instrument. europa.eu

For flavonoids, stability is a key consideration as they can be susceptible to degradation. mdpi.com For example, a study on six flavonoids in rat plasma confirmed the stability of the analytes under various conditions. nih.gov The acceptance criteria for stability studies typically require the mean concentration of the stability samples to be within ±15% of the nominal concentration. europa.eu

Interactions with Other Biological Systems in Preclinical Contexts

Synergistic or Antagonistic Effects with Co-administered Compounds in Cell Models

The potential for flavonoids to act synergistically with other compounds is an area of growing interest in pharmacological research. Studies have shown that combinations of flavonoids can produce greater effects than the individual components alone nih.gov. For instance, research on glioblastoma has demonstrated that icariin (B1674258), a major flavonoid from Epimedium, exhibits synergistic anti-cancer effects when combined with chemotherapeutic drugs like temozolomide and cisplatin mdpi.com. This synergy is often attributed to the modulation of multiple cellular signaling pathways related to apoptosis, proliferation, and chemoresistance mdpi.com.

The table below summarizes the observed synergistic effects of Epimedium flavonoids with other compounds in preclinical cell models.

Flavonoid/ExtractCo-administered CompoundCell ModelObserved Effect
IcariinTemozolomide, CisplatinGlioblastoma cellsEnhanced anti-cancer effects (apoptosis, reduced proliferation) mdpi.com
Icariin, Total FlavonoidsZinc, Calcium, ManganesePrimary osteoblastsImproved cell viability and differentiation researchgate.net
Various FlavonoidsDoxorubicinMelanoma and normal keratinocyte cellsVaried effects from strong synergism to strong antagonism depending on concentrations and cell line
Chrysin and Kaempferol (B1673270)Lipopolysaccharide (LPS)RAW 264.7 macrophagesSynergistic inhibition of proinflammatory mediator secretion nih.gov

Modulation of the Gut Microbiota by Epimedium Flavonoids (Relevant to broader Epimedium research)

The gut microbiota plays a crucial role in the metabolism and bioavailability of flavonoids. In turn, flavonoids can modulate the composition and function of the gut microbiome, which can have significant implications for host health.

Studies on Epimedium extracts and their constituent flavonoids have demonstrated their ability to alter the gut microbiota in preclinical models. For instance, dietary supplementation with an Epimedium extract in broilers was found to improve the composition of the intestinal microbiota by increasing the abundance of beneficial bacteria such as Lactobacillus and decreasing harmful bacteria nih.gov. This modulation was associated with increased production of beneficial metabolites like lactic acid and short-chain fatty acids (SCFAs), leading to improved antioxidant capacity and intestinal barrier function nih.gov.

Similarly, research on isopentenyl flavonols from Epimedium, including epimedin A, B, and C, and icariin, in broilers showed that these compounds altered the cecal microbiome composition. This included an increase in the relative abundance of beneficial bacteria and a reduction in harmful bacteria nih.gov. These changes in the gut microbiota were linked to an improved immune response and nutrient digestibility nih.gov. The interaction between flavonoids and gut microbiota is bidirectional; the gut microbiota metabolizes flavonoids into more bioactive forms, and the flavonoids and their metabolites, in turn, shape the microbial community mdpi.comresearchgate.net.

The following table outlines the effects of Epimedium flavonoids on gut microbiota in preclinical studies.

Epimedium ComponentAnimal ModelKey Findings
Epimedium ExtractBroilersIncreased Lactobacillus; decreased pathogenic bacteria; improved intestinal barrier function nih.gov.
Isopentenyl Flavonols (including Epimedin A, B, C, and Icariin)BroilersAltered cecal microbiome; increased beneficial bacteria; improved immune response nih.gov.
IcariinDiabetic MiceIncreased abundance of Bifidobacterium and Lactobacillus; decreased Clostridium and Enterococcus nih.gov.

Pharmacokinetic Characterization in Preclinical Animal Models

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism (biotransformation), and excretion, is critical for understanding its biological activity. Pharmacokinetic studies on Epimedium flavonoids have primarily focused on major constituents like icariin and the epimedins.

Preclinical studies in rats have shown that the absorption of Epimedium flavonoids, including icariin, epimedin A, epimedin B, and epimedin C, occurs in the small intestine, with the duodenum and jejunum being the primary sites of absorption nih.gov. The permeability of these flavonoids is significantly lower in the ileum and colon nih.gov. It has been suggested that prenylated flavonoids from Epimedium need to be hydrolyzed into their secondary glycosides in the small intestine before they can be absorbed nih.gov.

Once absorbed, the distribution of these flavonoids varies. A study on the tissue distribution of icariin in rats after oral administration of a total flavonoid extract of Herba Epimedii found that icariin was distributed to various tissues, with notable gender differences in its distribution nih.gov. In ovariectomized rats administered a standardized Epimedium extract, two distinct pharmacokinetic patterns were observed. An early phase saw icariin and icariside II reaching their maximum concentration (t-max) in 0.5-1 hour, while a later phase showed icariside I, icaritin, and desmethylicaritin peaking at 8 hours nih.gov.

The biotransformation of Epimedium flavonoids is a complex process involving hydrolysis, demethylation, oxidation, and conjugation nih.gov. In the gastrointestinal tract, flavonoid glycosides are often hydrolyzed by intestinal bacteria and digestive enzymes into their aglycones, which are more readily absorbed nih.gov.

For example, icariin can be hydrolyzed to baohuoside I, which exhibits greater bioavailability and in some cases, more potent biological activities mdpi.com. Further metabolism can lead to the formation of icaritin nih.gov. A study investigating the in vivo metabolism of icariin in rats identified a total of 11 potential metabolites in feces, indicating extensive biotransformation nih.gov. The primary metabolites of prenylflavonoids detected in human serum after oral administration of a standardized Epimedium extract were icariside II and desmethylicaritin, while icariin itself was below the detection limit researchgate.net.

The metabolic pathways of Epimedium flavonoids are crucial as the metabolites often possess their own biological activities, which may differ from or be more potent than the parent compounds.

The following table provides a summary of the pharmacokinetic parameters of major Epimedium flavonoids in preclinical models.

CompoundAnimal ModelKey Pharmacokinetic Findings
Icariin, Epimedin A, B, CRatPrimarily absorbed in the duodenum and jejunum; undergo hydrolysis in the intestine nih.gov.
IcariinRatDistributed to various tissues with gender differences; extensively metabolized via hydrolysis, demethylation, oxidation, and conjugation nih.gov.
Epimedium PrenylflavonoidsOvariectomized RatBiphasic absorption pattern; bioactive metabolites appear several hours after administration nih.gov.
Epimedium PrenylflavonoidsHumanPrincipal metabolites detected in serum are icariside II and desmethylicaritin researchgate.net.

Future Research Directions and Translational Perspectives for Academic Inquiry

Identification of Novel Biological Activities and Unexplored Molecular Pathways

Future research must extend beyond the conventional activities associated with flavonoids to uncover the unique therapeutic potential of Epimedonin I. While many flavonoids exhibit general antioxidant or anti-inflammatory properties, the structural nuances of this compound, particularly its prenyl group, suggest the possibility of more specific and potent biological functions. Increasing evidence suggests that prenylation is a crucial factor for enhancing the cytotoxic effects of flavonoids, making these compounds attractive for anticancer drug discovery e-century.us.

A promising avenue of investigation is the exploration of non-apoptotic cell death pathways. For instance, a related prenylated flavonoid, Epimedokoreanin C, has been shown to induce a form of non-apoptotic cell death known as methuosis in human lung cancer cells e-century.us. This process is characterized by extreme vacuolation derived from macropinocytosis e-century.us. Future studies should, therefore, screen this compound for its ability to induce similar unconventional cell death mechanisms in various cancer cell lines. Another area of interest is the inhibition of advanced glycation end-product (AGE) formation, a process implicated in diabetic complications and aging. Other compounds isolated from Epimedii Herba, such as epimedonin E, have demonstrated inhibitory effects against the formation of specific AGEs nih.gov. Investigating whether this compound shares this activity could open new therapeutic applications.

Table 1: Potential Areas for Novel Bioactivity Screening of this compound
Research AreaRationale / Unexplored PathwayPotential Application
Non-Apoptotic Cell DeathRelated prenylflavonoids induce methuosis e-century.us. Exploration of effects on necroptosis, ferroptosis, and autophagy-dependent cell death.Oncology (especially for apoptosis-resistant tumors).
Anti-glycation ActivityOther Epimedium flavonoids inhibit the formation of advanced glycation end-products (AGEs) nih.gov.Diabetic complications, anti-aging therapies.
Epigenetic ModulationInvestigate effects on histone deacetylases (HDACs) or DNA methyltransferases (DNMTs).Cancer therapy, inflammatory diseases.
Modulation of Cellular SenescenceScreening for senolytic (killing senescent cells) or senomorphic (modulating senescent phenotype) activity.Age-related diseases, fibrosis.

Design and Discovery of Next-Generation this compound Derivatives with Enhanced Specificity

The native structure of this compound serves as an excellent starting point for medicinal chemistry campaigns aimed at creating derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to identify which functional groups on the this compound scaffold are critical for its biological effects. The prenyl moiety, in particular, is a key determinant for the cytotoxicity of many flavonoids and represents a primary site for modification e-century.us.

Synthetic modifications could include altering the length or branching of the prenyl chain, introducing new functional groups to the flavonoid backbone, or modifying existing hydroxyl groups through methylation or glycosylation. The goal of such modifications is to enhance the compound's interaction with its molecular target, thereby increasing its specificity and reducing off-target effects. For example, if a specific protein kinase is identified as a target, derivatives can be designed to fit more precisely into the ATP-binding pocket of that kinase over others. This approach can lead to the development of next-generation compounds with a superior therapeutic index.

Table 2: Strategies for the Design of this compound Derivatives
Modification StrategyTargeted MoietyDesired OutcomeExample
Prenyl Group ModificationIsoprenyl side chainEnhance membrane permeability and target binding affinity.Cyclization of the prenyl group; introduction of heteroatoms.
Hydroxyl Group DerivatizationPhenolic -OH groupsImprove metabolic stability and solubility.Methylation, acetylation, or selective glycosylation.
Aromatic Ring SubstitutionFlavonoid A or B ringModulate electronic properties and introduce new binding interactions.Addition of halogen or amine groups.
Bioisosteric ReplacementSpecific functional groupsImprove pharmacokinetic profile while retaining activity.Replacing a carboxyl group with a tetrazole.

Advancements in Synthetic Biology and Metabolic Engineering for this compound Production

The production of complex natural products like this compound through traditional chemical synthesis is often impractical, while extraction from plant sources can be low-yielding and unsustainable. Metabolic engineering and synthetic biology offer powerful alternative platforms for the scalable and cost-effective production of this compound. nih.govresearchgate.net This involves reconstructing the biosynthetic pathway of this compound in a microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.com

Key strategies in this endeavor include:

Pathway Elucidation and Reconstruction : Identifying and cloning all the necessary enzymes from the host plant that are involved in the biosynthesis of the flavonoid backbone and its subsequent prenylation.

Optimization of Precursor Supply : Engineering the host organism's central metabolism to increase the flux towards the primary precursors of flavonoids (malonyl-CoA) and isoprenoids (isopentenyl pyrophosphate and dimethylallyl pyrophosphate). researchgate.net

Suppression of Competing Pathways : Using tools like CRISPR to downregulate or knock out native metabolic pathways that divert precursors away from this compound production. mdpi.comfrontiersin.org

Enzyme and Host Engineering : Improving the efficiency of pathway enzymes through protein engineering and adapting the microbial host to tolerate potentially toxic intermediates or final products. nih.gov

These approaches can transform the production of this compound from a resource-limited process into a controlled and optimized biomanufacturing platform. youtube.com

Application of Systems Biology and Multi-omics Integration in Research

To fully understand the mechanism of action of this compound, a systems biology approach is indispensable. nih.govfrontiersin.orgresearchgate.net This involves integrating multiple layers of high-throughput 'omics' data to build a comprehensive picture of the cellular response to the compound. By treating a biological system (e.g., cancer cells) with this compound and subsequently analyzing the transcriptome (RNA-seq), proteome (mass spectrometry), and metabolome (NMR/MS), researchers can identify the full spectrum of molecular perturbations. nih.gov

The integration of these datasets allows for the construction of gene regulatory and protein-protein interaction networks that can reveal the primary targets and downstream signaling cascades affected by this compound. nih.govmdpi.com This holistic view is critical for moving beyond a one-drug-one-target paradigm and understanding the polypharmacological effects of the compound. nih.gov Furthermore, multi-omics data can help in identifying predictive biomarkers of response or resistance, which is crucial for future clinical applications. frontiersin.org

Table 3: Multi-omics Approaches in this compound Research
Omics LayerTechnologyInformation Gained
GenomicsWhole Genome/Exome SequencingIdentify genetic factors (e.g., mutations) that confer sensitivity or resistance to this compound.
TranscriptomicsRNA-SequencingQuantify changes in gene expression to identify modulated pathways and regulatory networks.
ProteomicsMass SpectrometryIdentify direct protein targets and quantify changes in protein abundance and post-translational modifications.
MetabolomicsNMR, LC-MS/GC-MSMeasure changes in cellular metabolites to understand the impact on metabolic pathways and cellular energy states.

Development of Advanced Delivery Systems for Preclinical Efficacy Enhancement

A significant hurdle for the preclinical and clinical development of many natural products, including flavonoids, is their poor physicochemical properties, such as low aqueous solubility and limited bioavailability. primescholars.com Advanced drug delivery systems (DDS) offer a solution to overcome these limitations by improving the pharmacokinetic profile of this compound. unipd.itnih.goviipseries.org

Formulating this compound into nanocarriers can enhance its therapeutic efficacy by:

Improving Solubility : Encapsulating the hydrophobic compound within nanoparticles, liposomes, or polymeric micelles can increase its solubility in aqueous environments. omicsonline.org

Protecting from Degradation : The carrier system can shield this compound from premature metabolic degradation, thereby extending its circulation half-life. nih.gov

Enabling Controlled Release : DDS can be engineered for sustained or stimuli-responsive release, maintaining the drug concentration within the therapeutic window for a longer duration. omicsonline.org

Targeted Delivery : The surface of nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, increasing drug concentration at the target site while minimizing systemic toxicity. nih.gov

The development of such formulations is a critical translational step to enhance the preclinical performance of this compound and justify its progression towards clinical trials.

Table 4: Comparison of Advanced Delivery Systems for this compound
Delivery SystemKey Advantages for this compoundPotential Challenges
LiposomesHigh biocompatibility; can encapsulate both hydrophilic and hydrophobic compounds. omicsonline.orgPotential for instability and drug leakage.
Polymeric NanoparticlesHigh stability and drug loading capacity; tunable release kinetics. unipd.itomicsonline.orgPotential for immunogenicity depending on the polymer.
Solid Lipid Nanoparticles (SLNs)Good biocompatibility and scalability; controlled release. unipd.itLower drug loading capacity compared to polymeric nanoparticles.
Polymeric MicellesExcellent for solubilizing hydrophobic drugs; small size allows for tissue penetration. omicsonline.orgCan be unstable upon dilution in the bloodstream.

Q & A

Q. What are the validated protocols for isolating and purifying Epimedonin I from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. Structural confirmation requires cross-referencing with NMR (¹H, ¹³C) and mass spectrometry data. For peer validation, include raw chromatograms and spectral peaks in supplementary materials .

Q. How can researchers confirm the structural identity of this compound when working with novel derivatives?

Methodological Answer: Use a combination of X-ray crystallography (for crystalline forms) and 2D NMR techniques (e.g., COSY, HMBC) to resolve stereochemistry. Compare spectral data with existing literature, and validate purity via HPLC with a diode-array detector (DAD). For novel compounds, provide full spectroscopic datasets in appendices to support claims .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize assays aligned with the compound’s hypothesized mechanisms, such as enzyme inhibition (e.g., kinase assays) or receptor-binding studies. Use dose-response curves with positive/negative controls. Include IC₅₀ values and statistical significance thresholds (e.g., p < 0.05) in results. Refer to standardized protocols from journals like Journal of Natural Products for assay design .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., cell lines, solvent carriers, or assay durations). Replicate conflicting experiments under controlled conditions, and perform meta-analyses using tools like RevMan to assess heterogeneity. Publish raw datasets and statistical code to enable third-party validation .

Q. What strategies optimize the synthesis of this compound analogs with enhanced bioavailability?

Methodological Answer: Employ structure-activity relationship (SAR) studies guided by computational modeling (e.g., molecular docking with target proteins like AMPK or NF-κB). Modify hydroxyl groups or glycosidic linkages while monitoring solubility via logP calculations. Validate synthetic routes with kinetic studies and stability tests under physiological pH .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathways affected by the compound. Use bioinformatics tools like STRING for network analysis and GSEA for pathway enrichment. Ensure reproducibility by depositing omics data in public repositories (e.g., GEO, PRIDE) .

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity in preclinical studies of this compound?

Methodological Answer: Apply nonlinear regression models (e.g., probit or log-logit) to calculate LD₅₀ and NOAEL (No Observed Adverse Effect Level). Use Kaplan-Meier survival curves for longitudinal toxicity studies. Validate assumptions with Shapiro-Wilk normality tests and adjust for multiple comparisons using Bonferroni correction .

Data Presentation and Reproducibility

Q. How should researchers present conflicting chromatographic or spectral data in publications?

Methodological Answer: Use comparative tables to highlight variations in retention times or peak intensities. Annotate spectra with proposed explanations (e.g., solvent polarity effects or isomerization). Provide raw data files (e.g., .RAW, .JDX) in supplementary materials for independent verification .

Q. What guidelines ensure ethical reporting of negative or inconclusive results in this compound studies?

Methodological Answer: Follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) or MIAME (Minimum Information About a Microarray Experiment) guidelines. Disclose limitations in the discussion section, and avoid selective data omission. Journals like PLOS ONE prioritize reproducibility over novelty, making them suitable for such submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.